molecular formula C14H20N2O4 B14839717 Tert-butyl 3-(6-formyl-5-hydroxypyridin-2-YL)propylcarbamate

Tert-butyl 3-(6-formyl-5-hydroxypyridin-2-YL)propylcarbamate

Cat. No.: B14839717
M. Wt: 280.32 g/mol
InChI Key: MRSGWGSEKCHLKR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(6-formyl-5-hydroxypyridin-2-YL)propylcarbamate: is an organic compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a hydroxypyridinyl moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(6-formyl-5-hydroxypyridin-2-YL)propylcarbamate typically involves multi-step reactions starting from commercially available precursors. One common method involves the formylation of a pyridine derivative followed by protection of the hydroxyl group and subsequent introduction of the tert-butyl carbamate moiety .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(6-formyl-5-hydroxypyridin-2-YL)propylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tert-butyl 3-(6-formyl-5-hydroxypyridin-2-YL)propylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(6-formyl-5-hydroxypyridin-2-YL)propylcarbamate involves its interaction with specific molecular targets. The formyl and hydroxyl groups can form hydrogen bonds and participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison: Tert-butyl 3-(6-formyl-5-hydroxypyridin-2-YL)propylcarbamate is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring, which allows for diverse chemical reactivity and potential biological activity. Similar compounds may lack one of these functional groups, limiting their versatility in certain applications .

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl N-[3-(6-formyl-5-hydroxypyridin-2-yl)propyl]carbamate

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)15-8-4-5-10-6-7-12(18)11(9-17)16-10/h6-7,9,18H,4-5,8H2,1-3H3,(H,15,19)

InChI Key

MRSGWGSEKCHLKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=NC(=C(C=C1)O)C=O

Origin of Product

United States

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